molecular formula C14H12N2O3S2 B2589145 N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide CAS No. 2097931-14-9

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide

Cat. No.: B2589145
CAS No.: 2097931-14-9
M. Wt: 320.38
InChI Key: OOZNUYGIAVOPSP-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide is a complex organic compound that features a combination of thiophene, furan, pyridine, and sulfonamide groups. This unique structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups endows the compound with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide typically involves multi-step reactions. One common approach is the condensation of thiophene and furan derivatives, followed by the introduction of the pyridine and sulfonamide groups. Key steps may include:

    Formation of the thiophene-furan intermediate: This can be achieved through a condensation reaction between thiophene-2-carbaldehyde and furan-2-carbaldehyde under acidic or basic conditions.

    Introduction of the pyridine group: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.

    Final assembly: The resulting product is purified and characterized using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiols and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities, are being explored.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide can be compared with other compounds that feature similar heterocyclic rings and functional groups:

    Thiophene derivatives: These compounds often exhibit similar electronic properties and can be used in similar applications, such as organic electronics.

    Furan derivatives: Furan-based compounds are known for their aromaticity and reactivity, making them useful in various chemical transformations.

    Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with biological targets.

    Sulfonamide derivatives: These compounds are known for their antimicrobial properties and are commonly used in pharmaceuticals.

The uniqueness of this compound lies in the combination of these diverse functional groups, which endows it with a wide range of chemical and biological properties.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZNUYGIAVOPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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